molecular formula C6H3F3N4 B11907099 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine

Cat. No.: B11907099
M. Wt: 188.11 g/mol
InChI Key: HRJSKRKKQRMIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine molecular scaffold is a versatile building block in medicinal chemistry, recognized for its significant potential in oncology and infectious disease research. Compounds featuring this core structure have demonstrated potent activity against challenging drug targets. In anticancer research, this heterocyclic system is a key pharmacophore in the design of novel kinase inhibitors . Specifically, derivatives based on this scaffold have been developed as potent dual inhibitors of c-Met and Pim-1 kinases, two enzymes implicated in tumor proliferation, angiogenesis, and therapy resistance . These inhibitors can induce cell cycle arrest and promote apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, highlighting the scaffold's utility in developing targeted therapies . Beyond oncology, the triazolo[4,3-b]pyridazine core has been identified as a lead structure in the search for new antiparasitic agents . It serves as a crucial head group in compounds with potent activity against Cryptosporidium parvum , a diarrheal pathogen particularly harmful to children and immunocompromised individuals, for which current treatments are inadequately effective . The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve overall pharmacokinetic properties. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C6H3F3N4

Molecular Weight

188.11 g/mol

IUPAC Name

6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)4-1-2-5-11-10-3-13(5)12-4/h1-3H

InChI Key

HRJSKRKKQRMIBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2N=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process begins with chlorination of 3-picoline derivatives under liquid-phase conditions, yielding 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent fluorination at elevated temperatures (>300°C) in the presence of iron fluoride catalysts replaces chlorine atoms with fluorine, forming the trifluoromethyl group. A fluidized-bed reactor design optimizes this two-phase system, achieving yields of 65–78% for related trifluoromethylpyridines.

Key Variables:

  • Temperature: 300–350°C

  • Catalysts: Iron fluoride (FeF₃) or chromium-based systems

  • Byproduct Management: Hydrogenolysis reduces multi-chlorinated byproducts to recyclable intermediates.

Multi-Component Assembly of the Triazole-Pyridazine Core

Recent advances in metal-free multi-component reactions (MCRs) offer a streamlined route to the triazolo[4,3-b]pyridazine scaffold. A notable method involves trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen).

Reaction Pathway and Optimization

The reaction proceeds via sequential coupling:

  • Trifluoroacetimidoyl chloride reacts with hydrazine to form an imidohydrazide intermediate.

  • TFBen facilitates intramolecular cyclization, yielding the triazole ring.

  • Acid-catalyzed dehydration finalizes the heterocyclic structure.

Optimized Conditions:

  • Solvent: Dichloromethane

  • Temperature: 25°C (ambient)

  • Yield: 55–72% across 15 substrates.

Cyclocondensation Strategies for Pyridazine Formation

Cyclocondensation reactions provide direct access to the pyridazine ring system. A reported protocol starts with (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes [4+2] cycloaddition with hydrazine derivatives.

Regiochemical Control

The orientation of substituents is governed by the electronic effects of the trifluoromethyl group. DFT studies suggest that the CF₃ group directs nucleophilic attack to the 6-position, ensuring regioselectivity.

Typical Parameters:

  • Reaction Time: 12–24 hours

  • Catalyst: None (thermal conditions)

  • Yield: 60–68%.

Direct introduction of the trifluoromethyl group using CuCF₃ or AgCF₃ reagents has emerged as a versatile strategy. This method avoids pre-functionalized intermediates, enabling late-stage diversification.

Coupling Reactions

Bromo- or iodopyridazines undergo cross-coupling with trifluoromethyl copper in the presence of palladium catalysts:

Pyridazine-X+CuCF3Pd(PPh3)4Pyridazine-CF3+CuX(X=Br, I)[2]\text{Pyridazine-X} + \text{CuCF}3 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Pyridazine-CF}3 + \text{CuX} \quad (X = \text{Br, I})

Conditions:

  • Solvent: DMF

  • Temperature: 80°C

  • Yield: 45–58%.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey Reagents/CatalystsYield (%)Scalability
Chlorine/Fluorine Exchange3-Picoline derivativesFeF₃, Cl₂65–78Industrial
Multi-Component ReactionTrifluoroacetimidoyl chlorideTFBen, TFA55–72Lab-scale
Cyclocondensation(E)-4-Ethoxy-3-buten-2-oneHydrazine hydrate60–68Pilot-scale
Direct TrifluoromethylationBromopyridazinesCuCF₃, Pd(PPh₃)₄45–58Lab-scale

Advantages and Limitations:

  • Chlorine/Fluorine Exchange: High yields but requires specialized equipment for vapor-phase reactions.

  • Multi-Component Reaction: Atom-economical but limited to specific substitution patterns.

  • Direct Trifluoromethylation: Flexible but hampered by reagent cost and moderate yields .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the [1,2,4]triazole moiety exhibit promising anticancer properties. For instance, derivatives of 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine have shown selective cytotoxicity against various cancer cell lines. Studies have reported that these compounds can inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases and tyrosine kinases, making them potential candidates for targeted cancer therapies .

Antiviral Properties

Recent studies have highlighted the antiviral activity of triazole derivatives against several viral pathogens. The compound has been tested for its efficacy against coronaviruses and other viral infections, demonstrating significant inhibitory effects on viral replication . The mechanism of action often involves interference with viral protein synthesis or assembly.

Neuroprotective Effects

There is growing evidence suggesting that triazolo derivatives may possess neuroprotective properties. Some studies have explored their potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and providing protection against oxidative stress . This application is particularly relevant in the context of conditions like Huntington's disease.

Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification of various functional groups, enabling the development of novel compounds with tailored biological activities . The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives more suitable for pharmaceutical applications.

Fluorescent Probes

The compound has been utilized in the development of fluorescent probes for biological imaging. The incorporation of the triazole moiety into polymeric structures has been shown to enhance fluorescence properties, which can be exploited in cellular imaging and diagnostics .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against HCT-8 colorectal adenocarcinoma cells under both hypoxic and normoxic conditions .
Study 2Antiviral ActivityShowed effective inhibition of coronavirus replication through targeted action on viral proteins .
Study 3Neuroprotective EffectsHighlighted the compound's ability to reduce oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine are highly dependent on substituent positioning and electronic effects. Below is a detailed comparison with structurally related derivatives:

Substituent Positioning and Electronic Effects

  • 6-Trifluoromethyl vs. 3-Trifluoromethyl Derivatives this compound: The CF₃ group at position 6 enhances binding to PDE4 isoforms (IC₅₀ < 100 nM in compound 18) and BRD4 bromodomains (IC₅₀ ~200 nM) due to hydrophobic interactions and halogen bonding . CL 218872 (3-Methyl-6-[3-(trifluoromethyl)phenyl]): The CF₃ group on the phenyl ring at position 6 improves GABAA receptor subtype selectivity (α2/α3 over α1), reducing sedative effects compared to non-substituted analogues .
  • Chloro vs. Trifluoromethyl Substituents

    • 6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine : The chloro group at position 6 increases reactivity as a leaving group, enabling further functionalization. However, it reduces BRD4 inhibitory potency (IC₅₀ >500 nM) compared to the trifluoromethyl analogue .

Pharmacokinetic Considerations

  • The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation, extending half-life compared to methyl or chloro derivatives .
  • Hydrophobic substituents (e.g., 4-chlorophenyl in ) improve membrane permeability but may reduce solubility, necessitating formulation optimization.

Key Research Findings

  • BRD4 Inhibition: Trifluoromethyl-substituted triazolo[4,3-B]pyridazine derivatives (e.g., compound 5 in ) demonstrate mid-nanomolar IC₅₀ values, outperforming non-CF₃ analogues in AlphaScreen assays .
  • Antimicrobial Activity : Derivatives with aryl substituents (e.g., 3-substituted phenyl in ) show mild-to-potent antifungal activity, though trifluoromethyl analogues are understudied in this context.
  • Docking Studies : The CF₃ group in PDE4 inhibitors occupies a hydrophobic pocket in the catalytic domain, contributing to >100-fold selectivity over PDE3/5 .

Biological Activity

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C6H2F3N5
  • Molecular Weight : 222.55 g/mol
  • CAS Number : 40971-95-7

The compound features a triazolo-pyridazine core with a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Research indicates that derivatives of triazolo-pyridazines exhibit various mechanisms of action, including:

  • Kinase Inhibition : Compounds in this class have been shown to inhibit c-Met kinase, which is implicated in cancer progression. For instance, a study evaluated several derivatives and found that one compound exhibited an IC50 value of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM) .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that certain derivatives display significant cytotoxic effects against multiple cancer cell lines. For example:
    • A compound demonstrated IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using the MTT assay across various cell lines:

Cell Line IC50 (μM) Mechanism
A5491.06 ± 0.16c-Met Inhibition
MCF-71.23 ± 0.18c-Met Inhibition
HeLa2.73 ± 0.33c-Met Inhibition
LO2NDControl

ND: Not Detected

The results indicate that the compound has a potent inhibitory effect on cancer cell proliferation.

Case Studies and Research Findings

  • Inhibitory Activity Against c-Met Kinase :
    • A study synthesized multiple triazolo-pyridazine derivatives and evaluated their activity against c-Met kinase and various cancer cell lines. The findings suggested that structural modifications significantly influence biological activity .
  • Apoptosis Induction :
    • Further investigations revealed that certain derivatives could induce apoptosis in cancer cells, particularly through late apoptosis mechanisms and cell cycle arrest in the G0/G1 phase .

Q & A

Basic: What are the key synthetic strategies for preparing 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives?

The synthesis typically involves cyclocondensation reactions followed by functionalization. For example:

  • Step 1: Condensation of hydrazine derivatives with pyridazine precursors under reflux in ethanol or DMF, optimized for temperature (80–105°C) and solvent polarity .
  • Step 2: Halogenation (e.g., chlorination at the 6-position) using reagents like POCl₃ or BBr₃ .
  • Step 3: Introduction of trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions, often requiring palladium catalysts .
    Critical Parameters: Yield optimization depends on reaction time, solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios of substituents.

Basic: How can the planar conformation and non-covalent interactions of this compound be experimentally validated?

  • X-ray crystallography is the gold standard for confirming planar structures and intramolecular interactions. For example, π-π stacking distances (3.4–3.6 Å) and C–H⋯N hydrogen bonds (2.1–2.3 Å) have been observed in related triazolopyridazine derivatives .
  • DFT calculations complement experimental data by modeling electron density distributions and bond localization, particularly for weak C–Cl or C–CF₃ bonds .
    Note: Crystallization conditions (e.g., slow evaporation in DCM/hexane) are critical for obtaining high-quality diffraction data.

Advanced: How do structural modifications (e.g., trifluoromethyl vs. chlorine substituents) influence biological activity?

  • Case Study: Replacing chlorine with a trifluoromethyl group enhances lipophilicity (logP increase by ~1.5 units), improving blood-brain barrier penetration in neurological targets .
  • SAR Insights: The trifluoromethyl group stabilizes ligand-receptor interactions via hydrophobic pockets, as seen in BRD4 bromodomain inhibition (IC₅₀ reduction from 12 μM to 1.8 μM in optimized derivatives) .
    Methodology: Compare bioactivity using kinase assays (e.g., PDE4 isoforms ) or cytotoxicity screens (e.g., MTT assays on HeLa cells ).

Advanced: What computational approaches are used to predict binding modes with biological targets?

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) with PDE4 or BRD4 crystal structures (PDB: 7YQ9) identifies key interactions:
    • Trifluoromethyl groups engage in van der Waals contacts with hydrophobic residues (e.g., Leu92 in BRD4) .
    • Triazole nitrogen atoms form hydrogen bonds with catalytic residues (e.g., His234 in PDE4B) .
  • MD Simulations: 100-ns trajectories assess binding stability, with RMSD < 2.0 Å indicating robust ligand-protein complexes .

Basic: What analytical techniques are essential for purity assessment and structural confirmation?

  • HPLC-MS: Purity >95% confirmed via reverse-phase C18 columns (ACN/water gradient) and ESI+ detection (m/z 273.1 for [M+H]⁺) .
  • NMR: ¹H/¹³C assignments distinguish regioisomers (e.g., δ 8.2–8.5 ppm for pyridazine protons; δ 120–125 ppm for CF₃ in ¹⁹F NMR) .
  • Elemental Analysis: Carbon/nitrogen ratios must align with theoretical values (e.g., C₅H₃F₃N₄ requires C 32.6%, N 30.4%) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

  • Example: Discrepancies in IC₅₀ values for PDE4 inhibition may arise from:
    • Assay conditions (e.g., ATP concentration, pH variations) .
    • Cell permeability differences (e.g., logD adjustments via prodrug strategies) .
      Resolution: Standardize assays using reference inhibitors (e.g., rolipram for PDE4) and validate with orthogonal methods (SPR for binding affinity) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE: Nitrile gloves, lab coats, and safety goggles .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (no OSHA hazards reported, but precautionary) .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • pH Stability: Degradation occurs at pH < 3 (protonation of triazole nitrogens) or pH > 10 (hydrolysis of pyridazine ring). Half-life at pH 7.4: >48 hrs .
  • Thermal Stability: Decomposition above 150°C (TGA data). Lyophilization recommended for long-term storage .

Advanced: What strategies optimize selectivity for PDE4 isoforms (A, B, C, D) in inhibitor design?

  • Substituent Engineering: 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl groups enhance PDE4A selectivity (IC₅₀ 0.8 nM vs. 12 nM for PDE4D) .
  • Crystallographic Guidance: Co-crystal structures (e.g., PDE4B with compound 18) reveal isoform-specific residue interactions (e.g., Gln369 in PDE4A) .

Advanced: How can researchers leverage structural analogs to overcome toxicity or resistance issues?

  • Analog Screening: Compare with 6-chloro-3-(2,6-difluorophenyl) derivatives (HD-8810 ) or pyridazine-thiol analogs (e.g., C14H14N4O2S ).
  • Mechanistic Studies: Resistance mutations (e.g., BRD4 Leu92→Val) are addressed via fluorine substitutions to restore van der Waals contacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.